Blonanserin - 132810-10-7

Blonanserin

Catalog Number: EVT-262856
CAS Number: 132810-10-7
Molecular Formula: C23H30FN3
Molecular Weight: 367.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Blonanserin is a synthetic compound classified as an atypical antipsychotic drug. [] It serves as a research tool for studying the effects of dopamine and serotonin receptor antagonism in various biological systems. []

Future Directions

Future research should further investigate the specific role of D3 receptor antagonism in the therapeutic effects of Blonanserin, particularly in relation to its effects on cognitive function and negative symptoms in schizophrenia. [, ]

The potential of Blonanserin as a seed compound for glioblastoma therapies requires further exploration. [] Future research could focus on developing and testing Blonanserin derivatives with enhanced anti-proliferative and anti-migratory effects in glioblastoma cells.

The development of a transdermal Blonanserin patch offers new possibilities for schizophrenia treatment. [, , , ] Future research should focus on optimizing the transdermal formulation to ensure stable drug delivery, minimize side effects, and improve patient adherence to medication.

The anxiolytic and antidepressant potential of Blonanserin, observed in preclinical studies, warrants further investigation. [] Future research could explore the potential therapeutic benefits of Blonanserin in treating anxiety and depressive disorders, especially in cases resistant to standard treatments.

N-Desethyl Blonanserin (Blonanserin C)

  • Compound Description: N-Desethyl Blonanserin is the primary metabolite of Blonanserin, formed through N-deethylation. It also exhibits antipsychotic activity and is often studied alongside Blonanserin in pharmacokinetic investigations [, , , ].

Blonanserin B

  • Compound Description: Blonanserin B serves as an internal standard in the LC-MS/MS method for analyzing Blonanserin and its metabolite, Blonanserin C, in urine samples []. The chemical structure and properties of Blonanserin B closely resemble those of Blonanserin, enabling accurate quantification during analysis.

Blonanserin D

  • Compound Description: Blonanserin D is utilized as an internal standard specifically for the quantification of Blonanserin C in the LC-MS/MS method described by Xu et al. []. This compound's structural similarity to Blonanserin C makes it a suitable internal standard for this analytical procedure.

Risperidone

  • Compound Description: Risperidone, classified as an atypical antipsychotic, is often used as a comparator drug in studies assessing the efficacy and safety of Blonanserin [, , , , ].

Haloperidol

  • Compound Description: Haloperidol, a typical antipsychotic, is another comparator frequently employed in clinical trials to assess Blonanserin's efficacy and side effect profile, particularly in terms of extrapyramidal symptoms and prolactin elevation [, , , , ].

Aripiprazole

  • Compound Description: Aripiprazole, an atypical antipsychotic, is included in several studies comparing the effectiveness and tolerability of different antipsychotic medications, including Blonanserin [, , , ].

Amisulpride

  • Compound Description: Amisulpride, an atypical antipsychotic, is investigated alongside Blonanserin in a study evaluating weight gain as a side effect, a common concern with atypical antipsychotics [, ].

Paliperidone

  • Compound Description: Paliperidone, an atypical antipsychotic, is part of a comparative analysis involving Blonanserin, primarily examining their efficacy and safety profiles [, ].

Olanzapine

  • Compound Description: Olanzapine, a commonly prescribed atypical antipsychotic, is studied in comparison to Blonanserin to evaluate their effectiveness in treating schizophrenia and their potential for inducing side effects, including metabolic disturbances [, , ].

Clozapine

  • Compound Description: Clozapine, an atypical antipsychotic reserved for treatment-resistant schizophrenia, is explored in conjunction with Blonanserin as an augmentation strategy in cases where Clozapine alone might not provide sufficient symptom control [, ].

Fluvoxamine

  • Compound Description: Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has shown efficacy in treating Blonanserin-associated akathisia, a distressing side effect characterized by restlessness and an inability to sit still [].

NGB2904 (NGB)

  • Compound Description: NGB2904 is a selective dopamine D3 receptor antagonist, studied alongside Blonanserin to investigate the role of D3 receptor antagonism in Blonanserin's effects on cortical neurotransmitter release and cognitive function in a rat model of schizophrenia [].
Overview

Blonanserin is a novel atypical antipsychotic agent primarily used in the treatment of schizophrenia. It functions as a dual antagonist of dopamine D2 and serotonin 5-HT2A receptors, which contributes to its therapeutic effects and side effect profile. Blonanserin is marketed under the brand name Lonasen and is notable for its lower incidence of extrapyramidal symptoms compared to traditional antipsychotics .

Source

Blonanserin was developed in Japan and has been available since 2008. It is synthesized from various chemical precursors, including 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one and N-ethyl piperazine. The compound is produced in pharmaceutical formulations for oral administration .

Classification

Blonanserin is classified as an atypical antipsychotic. Its pharmacological classification includes:

  • Chemical Class: Piperazine derivatives
  • Pharmacological Class: Antipsychotic agents
  • Mechanism of Action: Dopamine D2 and serotonin 5-HT2A receptor antagonism
Synthesis Analysis

Methods

Blonanserin can be synthesized through several methods. One common synthetic route involves:

  1. Starting Material: 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one.
  2. Reagents: Substituted sulfonyl chlorides and N-ethyl piperazine.
  3. Process:
    • The initial compound reacts with a sulfonyl chloride to form a sulfonate intermediate.
    • This intermediate undergoes condensation with N-ethyl piperazine to yield blonanserin.

The synthesis typically achieves high purity (up to 99.8%) and involves minimal solvent use, making it suitable for industrial production .

Technical Details

The synthesis may involve various solvents such as dimethylformamide or acetonitrile under controlled temperatures (room temperature to 180 °C) depending on the specific method employed. Monitoring techniques like thin-layer chromatography are used to track reaction progress .

Molecular Structure Analysis

Structure

Blonanserin has a complex molecular structure characterized by:

  • Molecular Formula: C20_{20}H24_{24}F1_{1}N3_{3}O
  • Molecular Weight: 339.42 g/mol
  • Structural Features: It contains a fluorophenyl group and a piperazine ring.

Data

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure:

  • NMR Data: Chemical shifts indicative of aromatic protons and aliphatic protons.
  • Mass Spectrometry: The molecular ion peak corresponds to the molecular weight of blonanserin.
Chemical Reactions Analysis

Reactions

Blonanserin can participate in various chemical reactions typical for piperazine derivatives:

  1. Sulfonylation: Reaction with sulfonyl chlorides to form sulfonate intermediates.
  2. Condensation: Reaction with amines (like N-ethyl piperazine) leading to the formation of the final product.

Technical Details

Mechanism of Action

Blonanserin's mechanism involves antagonism at both dopamine D2 and serotonin 5-HT2A receptors:

  1. Dopamine D2 Antagonism: Reduces dopaminergic activity in pathways associated with psychosis.
  2. Serotonin 5-HT2A Antagonism: Modulates serotonergic transmission, which can alleviate symptoms of schizophrenia while reducing side effects related to dopamine blockade.

This dual action is believed to contribute to its efficacy in treating schizophrenia while minimizing extrapyramidal symptoms commonly associated with other antipsychotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 123–125 °C
  • Solubility: Soluble in organic solvents like dimethylformamide; poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Stability Range: Effective within a physiological pH range.

Relevant analyses demonstrate that blonanserin maintains its integrity under standard storage conditions, making it suitable for pharmaceutical applications .

Applications

Blonanserin is primarily used in clinical settings for:

  • Treatment of Schizophrenia: It has been shown to improve symptoms in patients with schizophrenia while having a favorable side effect profile compared to older antipsychotics.
  • Research Applications: Studies investigating its pharmacokinetics, efficacy versus other antipsychotics, and long-term safety profiles are ongoing.

Additionally, blonanserin has been explored for potential use in other psychiatric disorders due to its unique pharmacological properties .

Introduction to Blonanserin in Antipsychotic Research

Historical Development and Approval Milestones

Blonanserin emerged from targeted antipsychotic drug discovery programs in Japan during the 1980s, specifically designed as a 4-phenyl-2-(1-piperazinyl)pyridine derivative with optimized dopamine-serotonin receptor targeting [1] [5]. Its development addressed the need for agents with improved tolerability profiles compared to first-generation antipsychotics (FGAs) and existing second-generation antipsychotics (SGAs). Preclinical studies demonstrated potent antagonism at dopamine D₂ and serotonin 5-HT₂A receptors with minimal off-target activity, prompting advancement to clinical trials [1] [10]. Regulatory approval milestones reflect its regional adoption:

  • Japan (2008): Received approval as Lonasen® tablets based on trials demonstrating efficacy against positive and negative symptoms of schizophrenia with lower metabolic risks than some comparators [5] [8].
  • South Korea (2009): Expanded approval supported by studies confirming efficacy and a distinct adverse event profile [3] [5].
  • China (2017): Granted import drug license following a 2013 submission, acknowledging its potential as a treatment alternative [8].

Table 1: Blonanserin Approval Timeline vs. Selected SGAs

Country/RegionBlonanserin Approval YearRisperidone Approval Year (Reference)Olanzapine Approval Year (Reference)
Japan200819962001
South Korea200919971998
China201719971999

While approved in Asia, blonanserin remains investigational in the US and EU, reflecting differing regulatory pathways and clinical development strategies [5] [9]. Its development represents a geographically focused effort to introduce pharmacologically distinct antipsychotics.

Position within Second-Generation Antipsychotics (SGAs)

Blonanserin occupies a distinct niche within the SGA class due to its unique receptor binding profile. Classified as a Dopamine-Serotonin Antagonist (DSA), it exhibits significantly higher affinity for dopamine D₂/D₃ receptors (Ki = 0.142 nM and 0.494 nM, respectively) than for serotonin 5-HT₂A receptors (Ki = 0.812 nM) [1] [5] [10]. This contrasts sharply with most SGAs (e.g., risperidone, olanzapine, clozapine), which typically show higher 5-HT₂A than D₂ affinity, classifying them as Serotonin-Dopamine Antagonists (SDAs) [1] [10].

Table 2: Receptor Binding Affinity (Ki, nM) of Blonanserin vs. Key Antipsychotics

ReceptorBlonanserinRisperidoneHaloperidol
Dopamine D₂0.14213.22.73
Dopamine D₃0.494--
Serotonin 5-HT₂A0.8121.0945.7
α1-Adrenergic26.7 (Rat)0.6578.75
Histamine H₁765HighHigh
Muscarinic M₁100LowVery Low

Data compiled from [1] [5] [7].

This specific pharmacology underpins blonanserin's clinical position:

  • Efficacy Spectrum: Demonstrates comparable efficacy to risperidone and haloperidol for positive symptoms in multiple randomized controlled trials (RCTs) and meta-analyses [3]. Meta-analysis data (8 RCTs, N=1386) shows no significant difference in PANSS total score reduction versus risperidone [3]. Furthermore, it exhibits superior efficacy over haloperidol for negative symptoms, attributed partly to its 5-HT₂A antagonism and potentially its D₃ affinity [1] [5].
  • Distinguishing Features: Its low affinity for histamine H₁, muscarinic M₁, and α1-adrenergic receptors theoretically minimizes risks of weight gain, anticholinergic effects, and orthostatic hypotension commonly associated with many SGAs [1] [4] [10]. Post-marketing surveillance data supports a lower incidence of weight gain and metabolic changes compared to agents like olanzapine or risperidone [2] [7]. Switching studies in patients with inadequate response or intolerance to other antipsychotics showed significant improvements in psychotic symptoms (BPRS) and metabolic parameters (weight, cholesterol, prolactin) after transitioning to blonanserin [7].

Blonanserin represents a pharmacologically distinct SGA option, particularly valued for its potential metabolic advantages and efficacy on negative symptoms within its approved markets.

Rationale for Pharmacological Innovation

The development of blonanserin was driven by specific limitations observed in existing antipsychotics, leading to innovations targeting receptor selectivity, brain penetration, and cognitive impact:

  • Receptor Selectivity: A core rationale was overcoming the metabolic and neurological side effects linked to non-selective receptor binding. By minimizing affinity for H₁, M₁, and α1 receptors while maintaining potent D₂/D₃ and 5-HT₂A blockade, blonanserin aimed to dissociate antipsychotic efficacy from sedation, weight gain, and cardiovascular instability [1] [4] [10]. Preclinical and clinical data confirm lower propensity for weight gain and prolactin elevation compared to risperidone, validating this targeted approach [3] [7].

  • Enhanced Central Nervous System (CNS) Penetration: Blonanserin exhibits superior blood-brain barrier (BBB) penetration compared to several SGAs. Positron Emission Tomography (PET) studies reveal a brain/plasma concentration ratio (B/P ratio) of 3.88 for blonanserin, significantly higher than ratios for olanzapine (2.70), haloperidol (2.40), risperidone (1.61), and sulpiride (0.34) [1] [5]. Crucially, unlike risperidone and its active metabolite (9-hydroxyrisperidone), blonanserin is not a substrate for P-glycoprotein (P-gp) efflux transporters [10]. In vitro transcellular transport assays using MDR1-transfected cells showed no significant efflux (flux ratio ~0.8), unlike risperidone (flux ratio 2.0-3.0). In vivo studies in mdr1a/b knockout mice confirmed no difference in B/P ratio versus wild-type mice, unlike the significantly increased B/P ratio seen for risperidone in knockouts. This P-gp independence ensures unhindered access to CNS targets [10].

  • 5-HT₆ Receptor Affinity and Cognitive Effects: Blonanserin possesses relatively high affinity for 5-HT₆ receptors (Ki = 11.7 nM) compared to many other antipsychotics [1] [5]. The 5-HT₆ receptor subtype is predominantly expressed in brain regions critical for cognition (e.g., hippocampus, cortex). Preclinical models suggest that 5-HT₆ antagonism may enhance cholinergic and glutamatergic neurotransmission [1]. Clinical studies report improvements in specific cognitive domains associated with prefrontal cortical function in both first-episode and chronic schizophrenia patients treated with blonanserin, potentially linked to this mechanism [1] [7]. While direct head-to-head comparisons of cognitive enhancement against other SGAs require further study, this represents a promising innovative aspect of its pharmacology.

Table 3: Key Pharmacokinetic and Penetration Properties of Blonanserin

PropertyBlonanserin ValueSignificance/Comparison
Brain/Plasma Ratio (B/P)3.88Higher than Olanzapine (2.70), Haloperidol (2.40), Risperidone (1.61) [1]
P-gp SubstrateNoUnlike Risperidone & 9-OH-Risperidone [10]
Major Metabolic PathwayCYP3A4 (Hydroxylation, N-deethylation)Active metabolites (M1, M3) contribute to overall activity [1] [9]
5-HT₆ Receptor Ki11.7 nMPotential mechanism for cognitive benefit [1] [5]

These innovations—receptor selectivity minimizing off-target effects, P-gp independence ensuring robust brain delivery, and 5-HT₆ affinity potentially aiding cognition—define blonanserin's unique mechanistic profile within the SGA landscape.

Compound Names Mentioned: Blonanserin, Risperidone, Haloperidol, Olanzapine, Clozapine, Sulpiride, 9-Hydroxyrisperidone (Paliperidone).

Properties

CAS Number

132810-10-7

Product Name

Blonanserin

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Molecular Formula

C23H30FN3

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3

InChI Key

XVGOZDAJGBALKS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F

Synonyms

2-(4-ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta(b)pyridine
AD 5423
AD-5423
blonanserin
lonasen

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.